molecular formula C10H11BrO3 B1530627 Methyl 3-bromo-5-(methoxymethyl)benzoate CAS No. 1536222-27-1

Methyl 3-bromo-5-(methoxymethyl)benzoate

Cat. No. B1530627
CAS RN: 1536222-27-1
M. Wt: 259.1 g/mol
InChI Key: JACMPGATCDNDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-5-(methoxymethyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used as a building block for the synthesis of other organic compounds.

Scientific Research Applications

Antibacterial Properties

Research has revealed that compounds related to Methyl 3-bromo-5-(methoxymethyl)benzoate, specifically bromophenols isolated from marine algae, exhibit significant antibacterial activity. These studies highlight the compound's potential in developing new antibacterial agents, especially against strains resistant to conventional antibiotics (Xu et al., 2003).

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been compared, providing insights into their molecular configurations and interactions. Such structural analyses are crucial for understanding the physical properties of these compounds and for designing materials with desired characteristics (Suchetan et al., 2016).

Photodynamic Therapy for Cancer

A new zinc phthalocyanine derivative, synthesized for its high singlet oxygen quantum yield, has been studied for its potential in photodynamic therapy (PDT). The compound's promising fluorescence properties and singlet oxygen generation capability suggest its use as a Type II photosensitizer in cancer treatment, demonstrating the broad applicability of this compound derivatives in medical research (Pişkin et al., 2020).

Synthesis of Natural Products

This compound serves as an intermediate in the total synthesis of biologically active natural products. For example, the total synthesis of a naturally occurring dibrominated compound has been achieved starting from a related methoxymethyl-substituted precursor, illustrating the compound's role in synthesizing complex natural products with versatile biological activities (Akbaba et al., 2010).

Organic Synthesis and Catalysis

Studies have explored the use of this compound in various organic synthesis processes, highlighting its role as an intermediate in producing other complex molecules. These research efforts demonstrate the compound's versatility and utility in organic chemistry, especially in the development of new synthetic routes and catalysis strategies (Hong-xiang, 2012).

properties

IUPAC Name

methyl 3-bromo-5-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-6-7-3-8(10(12)14-2)5-9(11)4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACMPGATCDNDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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